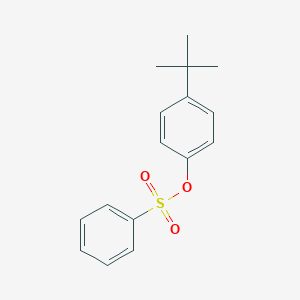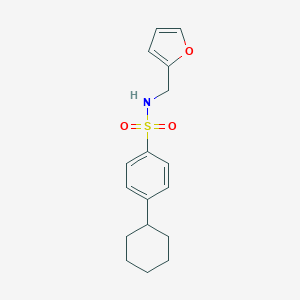![molecular formula C14H28N4O5S2 B261707 4-({4-[(4-Methyl-1-piperidinyl)sulfonyl]-1-piperazinyl}sulfonyl)morpholine](/img/structure/B261707.png)
4-({4-[(4-Methyl-1-piperidinyl)sulfonyl]-1-piperazinyl}sulfonyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-({4-[(4-Methyl-1-piperidinyl)sulfonyl]-1-piperazinyl}sulfonyl)morpholine is a chemical compound that belongs to the class of sulfonyl-containing compounds. It is a highly potent and selective inhibitor of a specific enzyme, which makes it a valuable tool in scientific research.
Applications De Recherche Scientifique
4-({4-[(4-Methyl-1-piperidinyl)sulfonyl]-1-piperazinyl}sulfonyl)morpholine has several scientific research applications. It is a potent and selective inhibitor of a specific enzyme, making it a valuable tool in enzyme kinetics studies. It can also be used in drug discovery research to identify potential drug candidates that target the specific enzyme. Additionally, it can be used in studies of cellular signaling pathways and protein-protein interactions.
Mécanisme D'action
The mechanism of action of 4-({4-[(4-Methyl-1-piperidinyl)sulfonyl]-1-piperazinyl}sulfonyl)morpholine involves the inhibition of a specific enzyme by binding to its active site. The enzyme is involved in several cellular signaling pathways, and its inhibition can lead to the modulation of these pathways. This compound has been shown to be a highly potent and selective inhibitor of the enzyme, making it a valuable tool in enzyme kinetics studies.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-({4-[(4-Methyl-1-piperidinyl)sulfonyl]-1-piperazinyl}sulfonyl)morpholine are not well understood. However, it has been shown to modulate cellular signaling pathways and protein-protein interactions, which can have downstream effects on cellular processes such as proliferation, differentiation, and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-({4-[(4-Methyl-1-piperidinyl)sulfonyl]-1-piperazinyl}sulfonyl)morpholine in lab experiments include its high potency and selectivity as an enzyme inhibitor, making it a valuable tool in enzyme kinetics studies and drug discovery research. However, its limitations include its complex synthesis method, which can limit its availability and increase its cost.
Orientations Futures
There are several future directions for research involving 4-({4-[(4-Methyl-1-piperidinyl)sulfonyl]-1-piperazinyl}sulfonyl)morpholine. These include further studies of its mechanism of action and downstream effects on cellular processes, the development of more efficient synthesis methods, and the identification of potential therapeutic applications for diseases involving the specific enzyme targeted by this compound. Additionally, further studies could be conducted to explore the potential of this compound as a tool in studies of cellular signaling pathways and protein-protein interactions.
In conclusion, 4-({4-[(4-Methyl-1-piperidinyl)sulfonyl]-1-piperazinyl}sulfonyl)morpholine is a highly potent and selective inhibitor of a specific enzyme, making it a valuable tool in scientific research. Its complex synthesis method and limited availability are its main limitations, but its potential applications in enzyme kinetics studies, drug discovery research, and cellular signaling pathway studies make it an important compound for future research.
Méthodes De Synthèse
The synthesis of 4-({4-[(4-Methyl-1-piperidinyl)sulfonyl]-1-piperazinyl}sulfonyl)morpholine is a complex process that involves several steps. The first step involves the reaction of 4-morpholine sulfonic acid with thionyl chloride to form 4-morpholine sulfonyl chloride. The next step involves the reaction of 4-morpholine sulfonyl chloride with 1-piperazine sulfonic acid to form 4-({4-[(4-morpholinyl)sulfonyl]-1-piperazinyl}sulfonyl)morpholine. Finally, the addition of methyl iodide to the reaction mixture yields 4-({4-[(4-Methyl-1-piperidinyl)sulfonyl]-1-piperazinyl}sulfonyl)morpholine.
Propriétés
Nom du produit |
4-({4-[(4-Methyl-1-piperidinyl)sulfonyl]-1-piperazinyl}sulfonyl)morpholine |
|---|---|
Formule moléculaire |
C14H28N4O5S2 |
Poids moléculaire |
396.5 g/mol |
Nom IUPAC |
4-[4-(4-methylpiperidin-1-yl)sulfonylpiperazin-1-yl]sulfonylmorpholine |
InChI |
InChI=1S/C14H28N4O5S2/c1-14-2-4-15(5-3-14)24(19,20)16-6-8-17(9-7-16)25(21,22)18-10-12-23-13-11-18/h14H,2-13H2,1H3 |
Clé InChI |
ANUIFCNNAYUHMH-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)N3CCOCC3 |
SMILES canonique |
CC1CCN(CC1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)N3CCOCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[(4-bromo-1-naphthyl)sulfonyl]-1H-pyrazole](/img/structure/B261639.png)

![4,5-Dimethyl-2-[(4-methyl-1-piperazinyl)sulfonyl]phenyl propyl ether](/img/structure/B261643.png)


![4-(Dimethylamino)-1-[2-(4-methoxyphenyl)-2-oxoethyl]pyridinium](/img/structure/B261658.png)

![1-[(2-Furylmethyl)amino]-3-(3-methoxyphenoxy)-2-propanol](/img/structure/B261664.png)

![1-(2-Isopropyl-5-methylphenoxy)-3-[(tetrahydro-2-furanylmethyl)amino]-2-propanol](/img/structure/B261666.png)
